![molecular formula C13H11NO4S B2849572 3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid CAS No. 900019-08-1](/img/structure/B2849572.png)

3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

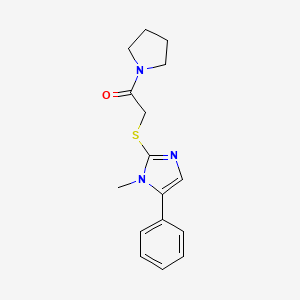

“3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C13H11NO4S . It is also known as 3-(2-acetamidophenoxy)thiophene-2-carboxylic acid .

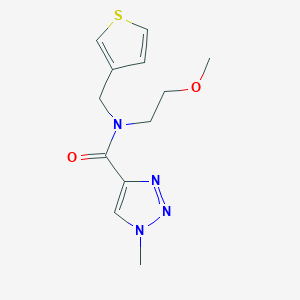

Molecular Structure Analysis

The molecular structure of “3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid” consists of a thiophene ring attached to a carboxylic acid group, and a phenyl ring attached to an acetylamino group via an oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid” include a predicted density of 1.421±0.06 g/cm3 and a predicted boiling point of 482.6±40.0 °C .Scientific Research Applications

BCRP Inhibition

One of the primary applications of this compound is as a Breast Cancer Resistance Protein (BCRP) inhibitor . BCRP is a drug efflux transporter, which can often lead to multidrug resistance in cancer therapy. The compound has been shown to enhance the cellular uptake of BCRP substrates, making it a valuable asset in overcoming drug resistance in cancer cells .

Enhancement of Bioavailability

Due to its poor aqueous solubility, the bioavailability of this compound is low. However, research has shown that through the development of ternary solid dispersion formulations, it’s possible to enhance the aqueous solubility and dissolution rate, thereby improving its bioavailability. This is crucial for its effectiveness as a therapeutic agent .

Pharmaceutical Formulation

The compound’s ability to form solid dispersions with other pharmaceutical excipients like poloxamer 407 and povidone K30 indicates its potential in pharmaceutical formulation. These formulations can significantly improve the oral bioavailability of other drugs, such as topotecan, a BCRP substrate .

Drug Synthesis

The structural characteristics of this compound, such as its ability to change drug crystallinity to an amorphous state, make it an important agent in the synthesis of new drugs. This property is essential for drugs that require rapid dissolution and high bioavailability .

Medicinal Chemistry Research

As a phenoxy derivative, this compound is part of a broader class of chemicals that are of great interest in medicinal chemistry. These compounds are studied for their potential therapeutic effects and can lead to the design of new drugs with improved safety and efficacy .

Acetylcholinesterase Inhibition

Phenoxy derivatives have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme involved in breaking down the neurotransmitter acetylcholine. This is particularly relevant in the treatment of diseases like Alzheimer’s, where acetylcholinesterase inhibitors can help manage symptoms .

Chemical Diversity Exploration

The compound’s molecular framework allows chemists to explore chemical diversity and design new derivatives. This is important for discovering pharmacologically interesting compounds with a wide range of compositions and therapeutic potentials .

Computational Chemistry Applications

In computational chemistry, the compound’s molecular interactions and physicochemical properties can be studied to predict its biological effects. This aids in the design of new pharmaceuticals and the improvement of existing ones .

properties

IUPAC Name |

3-(2-acetamidophenoxy)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-8(15)14-9-4-2-3-5-10(9)18-11-6-7-19-12(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYOSTPQEOXDTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Acetylamino)phenoxy]-2-thiophenecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2849492.png)

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)

![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)

![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)

![2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2849504.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)

![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)